N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylamino)acetamide hydrochloride
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylamino)acetamide hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzo[d][1,3]dioxole ring, a methylamino group, and an acetamide moiety, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[d][1,3]dioxol-5-ylmethylamine and methylaminoacetic acid.
Reaction Steps: The amine group of benzo[d][1,3]dioxol-5-ylmethylamine reacts with methylaminoacetic acid under acidic conditions to form the amide bond.
Purification: The resulting compound is purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using large-scale reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.
Scaling Up: The process is scaled up to meet industrial demands while maintaining efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzo[d][1,3]dioxole ring.
Reduction: Reduction reactions can be performed on the amide group to yield the corresponding amine.
Substitution: Substitution reactions can occur at various positions on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted benzo[d][1,3]dioxole derivatives.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-12-6-11(14)13-5-8-2-3-9-10(4-8)16-7-15-9;/h2-4,12H,5-7H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFUVFIYWPGSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including antitumor and anti-inflammatory properties. Industry: It is utilized in the production of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound modulates pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylamino)acetamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
